Magnesium acrylate

概要

説明

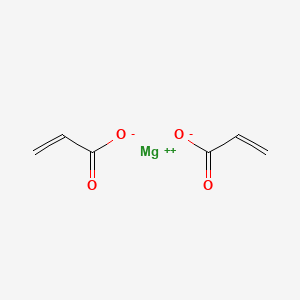

Magnesium acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of magnesium ions bonded to acrylate anions. This compound is known for its applications in various fields, including polymer chemistry, materials science, and biomedical engineering. Its unique properties, such as biocompatibility and reactivity, make it a valuable compound for scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Magnesium acrylate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{CHCOOH} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium chloride with sodium acrylate in an aqueous solution. The reaction is followed by filtration and drying to obtain the final product. The process can be summarized as: [ \text{MgCl}_2 + 2 \text{CH}_2=\text{CHCOONa} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{NaCl} ]

化学反応の分析

Types of Reactions: Magnesium acrylate undergoes various chemical reactions, including:

Polymerization: this compound can undergo free radical polymerization to form poly(this compound) hydrogels.

Coordination Reactions: It can form complexes with other metal ions or organic ligands.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) are commonly used under aqueous conditions.

Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.

Major Products Formed:

Poly(this compound) Hydrogels: These hydrogels exhibit unique swelling and viscoelastic properties.

Coordination Complexes:

科学的研究の応用

Drug Delivery Systems

Magnesium acrylate has been extensively studied for its role in drug delivery, particularly in the formulation of hydrogels that allow controlled release of therapeutic agents.

Case Study: Poly(this compound) Hydrogel for Sustained Release

- Objective : Evaluate the use of a novel polymer, Poly(this compound), in developing sustained release matrix tablets.

- Findings : In vitro studies demonstrated that 75% of budesonide was released over 4 to 20 hours from the tablets made with this polymer, outperforming existing commercial formulations like Entocort® and Budenofalk® .

Table 1: Comparison of Drug Release Profiles

| Formulation | Drug Released (%) | Time (hours) | Remarks |

|---|---|---|---|

| PAMgA Tablets | 75 | 4 - 20 | Controlled release better than competitors |

| Entocort® | Varies | Varies | Standard commercial formulation |

| Budenofalk® | Varies | Varies | Standard commercial formulation |

Tissue Engineering

The biocompatibility of this compound makes it suitable for applications in tissue engineering where interaction with biological tissues is crucial.

Case Study: Biocompatibility Assessment

- Study : A poly(this compound) hydrogel was synthesized and tested for cytotoxicity on NIH-3T3 fibroblast cells.

- Results : Both large and short mesh size hydrogels exhibited low cytotoxicity, with cell survival rates exceeding 90% across various administration routes (intraperitoneal, subcutaneous, and oral) in mice .

Materials Science

This compound serves as a polymerization initiator and crosslinking agent, enhancing the properties of various materials.

Case Study: Engineered Cementitious Composites

- Research Focus : Integration of this compound in engineered cementitious composites to improve ductility and energy dissipation capacity.

- Outcomes : The incorporation of this compound led to enhanced structural resilience under dynamic loading conditions, demonstrating its potential in construction materials .

Hydrogel Development

This compound is pivotal in producing hydrogels that exhibit unique viscoelastic properties.

Case Study: Synthesis and Characterization of Hydrogel

- Methodology : Hydrogels were synthesized via free radical homopolymerization of this compound.

- Observations : Swelling behavior indicated a phase transition from transparent to opaque at specific temperatures, affecting their mechanical properties significantly .

作用機序

The mechanism of action of magnesium acrylate in various applications is primarily based on its ability to form cross-linked polymer networks and coordination complexes. In hydrogels, the polymerization of this compound leads to the formation of a three-dimensional network that can swell in water and respond to environmental stimuli such as pH and temperature . In coordination complexes, magnesium ions interact with ligands to form stable structures that can catalyze chemical reactions or enhance material properties .

類似化合物との比較

Magnesium acrylate can be compared with other acrylate compounds such as:

Calcium Acrylate: Similar to this compound, calcium acrylate forms hydrogels but with different mechanical properties.

Sodium Acrylate: Sodium acrylate is widely used in superabsorbent polymers but lacks the biocompatibility of this compound.

Potassium Acrylate: Potassium acrylate is used in similar applications but has different solubility and reactivity profiles.

Uniqueness of this compound: this compound stands out due to its biocompatibility, making it suitable for biomedical applications. Additionally, its ability to form coordination complexes with various ligands adds to its versatility in scientific research and industrial applications .

生物活性

Magnesium acrylate is an organometallic compound with the chemical formula CHMgO, known for its potential applications in materials science and biomedicine. This article delves into the biological activity of this compound, focusing on its synthesis, biocompatibility, and potential applications in drug delivery and tissue engineering.

This compound is synthesized from acrylic acid and magnesium salts, resulting in a compound that exhibits both ionic and covalent bonding characteristics. Its molecular weight is approximately 166.415 g/mol, and it appears as a white powder with a melting point exceeding 220 °C. The synthesis methods can influence the purity and molecular weight of the final product, which in turn affects its properties and applications.

| Property | Value |

|---|---|

| Chemical Formula | CHMgO |

| Molecular Weight | 166.415 g/mol |

| Appearance | White powder |

| Melting Point | >220 °C |

Biocompatibility

Research indicates that this compound has favorable biocompatibility, making it suitable for biomedical applications where interaction with biological tissues is necessary. Studies have shown that when incorporated into polymeric scaffolds, this compound can enhance cell adhesion and proliferation . This characteristic is crucial for tissue engineering applications, where scaffolds need to support cell growth and differentiation.

Case Study: Poly(this compound) Hydrogel

A notable study explored the use of a new poly(this compound) hydrogel (PAMgA) as a pharmaceutical excipient for drug delivery systems. The hydrogel was evaluated for its ability to control the release of highly hydrophilic drugs like metformin. The results indicated that PAMgA matrices effectively controlled drug release through diffusion mechanisms, with no acute toxicity observed at doses up to 10 g/kg in mouse models .

Potential Applications

- Drug Delivery Systems : this compound's ability to form hydrogels makes it an attractive candidate for controlled drug release formulations. Its capacity to maintain biocompatibility while facilitating drug diffusion is particularly beneficial in therapeutic contexts.

- Tissue Engineering : In tissue engineering, this compound can be used to create scaffolds that promote cellular activity. Enhanced cell adhesion and proliferation have been documented, indicating its potential role in regenerative medicine.

- Antioxidant Properties : Acrylates, including this compound, have been studied for their antioxidant properties in biological systems, particularly in coral reefs where they may help mitigate oxidative stress by acting as antioxidants .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Adhesion and Proliferation : The incorporation of this compound into polymeric materials enhances surface characteristics that promote cell attachment.

- Controlled Drug Release : The hydrogel form allows for sustained release of drugs through mechanisms such as Fickian diffusion, which is vital for maintaining therapeutic levels over extended periods .

- Antimicrobial Activity : Magnesium ions released from magnesium-containing compounds can exhibit antibacterial properties by disrupting bacterial cell walls and generating reactive oxygen species (ROS), although this mechanism requires further exploration specifically for this compound .

特性

IUPAC Name |

magnesium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLAVVBOGOXHNH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Magnesium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890599 | |

| Record name | Magnesium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5698-98-6 | |

| Record name | Magnesium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38V94J49HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。